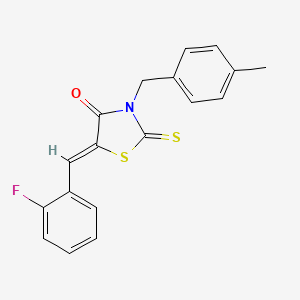![molecular formula C25H20N2O3S B4656990 N-2-biphenylyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4656990.png)
N-2-biphenylyl-4-[(phenylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-2-biphenylyl-4-[(phenylsulfonyl)amino]benzamide, commonly known as BIS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 463.58 g/mol.
Mécanisme D'action
The mechanism of action of BIS is not fully understood, but it is believed to exert its biological activity through the inhibition of various enzymes and proteins. BIS has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, BIS has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a critical role in cell signaling pathways.
Biochemical and Physiological Effects:
BIS has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. BIS has also been shown to inhibit the migration and invasion of cancer cells. In addition, BIS has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases such as arthritis and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
BIS has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, BIS has some limitations, including its relatively high cost and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on BIS. One area of research is the development of BIS-based drugs for the treatment of cancer and viral infections. Another area of research is the synthesis of novel polymers and materials based on BIS. In addition, further studies are needed to fully understand the mechanism of action of BIS and its potential applications in various fields.
Applications De Recherche Scientifique
BIS has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, BIS has been shown to possess anticancer, antiviral, and antimicrobial properties. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. In addition, BIS has been shown to inhibit the replication of the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In material science, BIS has been used as a building block for the synthesis of novel polymers and materials. In environmental science, BIS has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions.
Propriétés
IUPAC Name |
4-(benzenesulfonamido)-N-(2-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c28-25(26-24-14-8-7-13-23(24)19-9-3-1-4-10-19)20-15-17-21(18-16-20)27-31(29,30)22-11-5-2-6-12-22/h1-18,27H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDXZLMOXHHXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(biphenyl-2-yl)-4-[(phenylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-butoxyphenyl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4656923.png)
![8-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4656927.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4656930.png)
![N-(2,4-dichlorophenyl)-N'-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4656932.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-cyano-2-fluorobenzamide](/img/structure/B4656940.png)
![methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B4656943.png)
![1-(5-chloro-2-methylphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4656951.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4656956.png)
![2-methyl-1-[(4-propylphenyl)sulfonyl]piperidine](/img/structure/B4656965.png)
![2-({[4-(4-chlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4656968.png)
![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B4656970.png)

![3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde](/img/structure/B4656979.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4656984.png)